molecular formula C7H6Br2FN B15204931 2,4-Dibromo-3-fluoro-5-methylaniline

2,4-Dibromo-3-fluoro-5-methylaniline

Cat. No.: B15204931
M. Wt: 282.94 g/mol
InChI Key: YCXJQAUUGRQQPY-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-fluoro-5-methylaniline: is an aromatic amine compound characterized by the presence of bromine, fluorine, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-fluoro-5-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 3-fluoro-5-methylaniline followed by further bromination to introduce the second bromine atom at the desired position. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions to achieve selective bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-fluoro-5-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 2,4-Dibromo-3-fluoro-5-methylaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals with potential therapeutic effects. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity allows for the creation of materials with specific characteristics for industrial applications.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-fluoro-5-methylaniline depends on its specific application. In biological systems, its effects may be mediated through interactions with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, leading to specific biological outcomes.

Comparison with Similar Compounds

  • 2,4-Dibromo-3-fluoroaniline
  • 2,4-Dibromo-5-methylaniline
  • 3,5-Dibromo-4-methylaniline

Comparison: 2,4-Dibromo-3-fluoro-5-methylaniline is unique due to the combination of bromine, fluorine, and methyl substituents on the benzene ring. This specific arrangement of substituents can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and influence its electronic properties, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C7H6Br2FN

Molecular Weight

282.94 g/mol

IUPAC Name

2,4-dibromo-3-fluoro-5-methylaniline

InChI

InChI=1S/C7H6Br2FN/c1-3-2-4(11)6(9)7(10)5(3)8/h2H,11H2,1H3

InChI Key

YCXJQAUUGRQQPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Br)F)Br)N

Origin of Product

United States

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